molecular formula C18H25N3 B11619800 3-(Piperidin-1-yl)-1-propyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

3-(Piperidin-1-yl)-1-propyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B11619800
M. Wt: 283.4 g/mol
InChI Key: QWTJAFCWHHDJSI-UHFFFAOYSA-N
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Description

3-(Piperidin-1-yl)-1-propyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound that features a piperidine ring, a tetrahydroisoquinoline moiety, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-yl)-1-propyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be introduced through a nucleophilic substitution reaction, followed by the formation of the tetrahydroisoquinoline core via a Pictet-Spengler reaction. The nitrile group is often introduced through a cyanation reaction using reagents like sodium cyanide or potassium cyanide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-yl)-1-propyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can modify the piperidine ring or the tetrahydroisoquinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide as bases for nucleophilic substitution.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Piperidin-1-yl)-1-propyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-yl)-1-propyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperidin-1-yl)-1-propyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is unique due to its combination of a piperidine ring, tetrahydroisoquinoline moiety, and nitrile group, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C18H25N3

Molecular Weight

283.4 g/mol

IUPAC Name

3-piperidin-1-yl-1-propyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

InChI

InChI=1S/C18H25N3/c1-2-8-17-15-10-5-4-9-14(15)16(13-19)18(20-17)21-11-6-3-7-12-21/h2-12H2,1H3

InChI Key

QWTJAFCWHHDJSI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(C2=C1CCCC2)C#N)N3CCCCC3

Origin of Product

United States

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